molecular formula C19H19N3O3 B11380318 4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11380318
M. Wt: 337.4 g/mol
InChI Key: FZCIXGXWRFWRSR-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group and a 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Substitution Reactions:

  • Amide Bond Formation: : The final step involves coupling the oxadiazole derivative with 4-methylbenzoic acid or its activated ester (e.g., 4-methylbenzoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the oxadiazole ring can yield amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation with bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the aromatic substituents play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-methyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-methyl-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Uniqueness

Compared to similar compounds, 4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide offers a unique balance of hydrophobic and hydrophilic properties due to the propoxy group. This can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-3-12-24-16-10-8-14(9-11-16)17-18(22-25-21-17)20-19(23)15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

FZCIXGXWRFWRSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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